REACTION_SMILES
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[C:44](=[O:45])([OH:46])[O-:47].[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[ClH:1].[F:25][C:26]([F:27])([F:28])[C:29]([O:30][C:31](=[O:32])[C:33]([F:34])([F:35])[F:36])=[O:37].[NH2:2][c:3]1[n:4][c:5]([Cl:12])[cH:6][cH:7][c:8]1[CH:9]=[N:10][OH:11].[Na+:48].[O:13]1[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1.[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[NH2:2][c:3]1[n:4][c:5]([Cl:12])[cH:6][cH:7][c:8]1[C:9]#[N:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)ccc1C=NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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N#Cc1ccc(Cl)nc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |